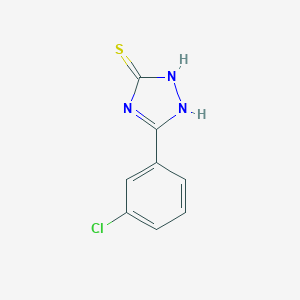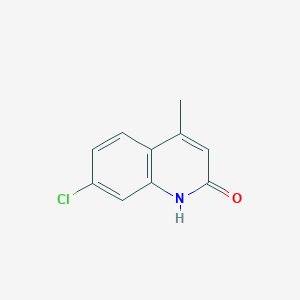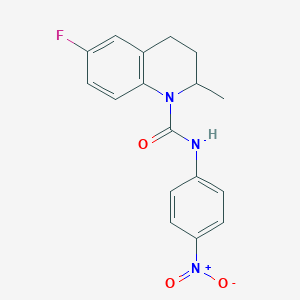
2-氯-N-吡啶-2-基乙酰胺
描述
2-chloro-N-pyridin-2-ylacetamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 g/mol . The compound is light-red to brown in solid form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-pyridin-2-ylacetamide is 1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 378.1±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.6±3.0 kJ/mol . The flash point is 182.5±22.3 °C . The index of refraction is 1.600 . The molar refractivity is 43.5±0.3 cm^3 . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . The polar surface area is 42 Å^2 . The polarizability is 17.2±0.5 10^-24 cm^3 . The surface tension is 53.4±3.0 dyne/cm . The molar volume is 127.1±3.0 cm^3 .科学研究应用
2-氯-N-吡啶-2-基乙酰胺衍生物已被用于合成荧光探针,用于汞离子的检测。具体来说,合成了2-羰基-3-(吡啶基氨基)咪唑并[1,2-a]吡啶在乙腈和缓冲水溶液中都表现出高效检测汞离子的能力(Shao et al., 2011)。
该化合物已被用于研究杂芳香互变异构体。核磁共振光谱已被应用来确认N-(吡啶-2-基)乙酰胺在不同溶剂中存在不同的酰胺互变异构体A-I,这证实了杂芳香互变异构体的已知模式(Katritzky & Ghiviriga, 1995)。
该化合物及其类似物已被用于合成2-(咪唑[1,2-a]吡啶-3-基)-N,N-二烷基乙酰胺,这是一类重要的融合杂环衍生物。这些化合物已知通过增强GABA的活性来作用于中枢神经系统(Veltri et al., 2020)。
已进行了关于从2-氯-N-(6-甲基-2-氧代-4-苯基-1,2-二氢吡啶-3-基)乙酰胺出发合成N-取代的2-氨甲基-5-甲基-7-苯氧唑并[5,4-b]吡啶的研究。这展示了该化合物在合成新型噁唑吡啶衍生物中的潜在用途(Palamarchuk et al., 2019)。
该化合物已被用于合成具有四齿配体的新金属配合物,这在配位化学中很重要。这些配合物具有不同的几何构型,并通过各种光谱方法进行了表征(Al-jeboori et al., 2010)。
已对2-(吡啶-2-基)-N,N-二苯基乙酰胺的氧化反应性进行了研究,包括2-氯-N-吡啶-2-基乙酰胺的衍生物。这涉及研究化学氧化生成物与各种氧化剂的反应(Pailloux et al., 2007)。
属性
IUPAC Name |
2-chloro-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMRJPAPJCFDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302480 | |
| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5221-37-4 | |
| Record name | 5221-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



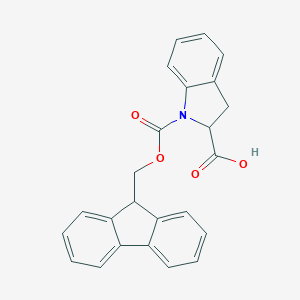

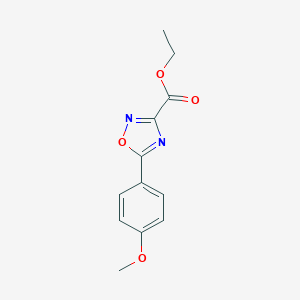

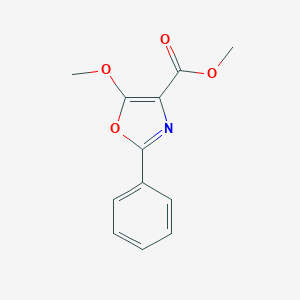

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
